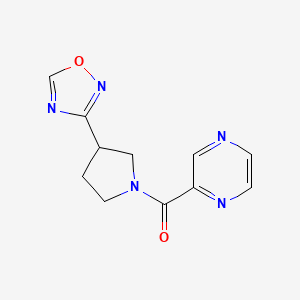

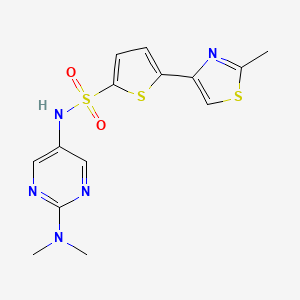

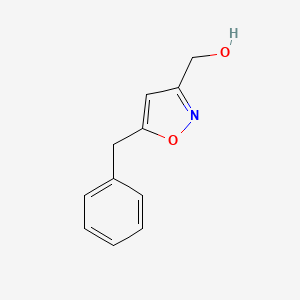

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,2,4-oxadiazole . It has been designed and synthesized as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves a mixture containing semi/thiosemicarbazide and sodium acetate added to water and stirred well, followed by the addition of substituted aldehydes in methanol at room temperature to provide an intermediate solid residue .Molecular Structure Analysis

The molecular structure of this compound is based on a 1,2,4-oxadiazole core . Computational studies have elucidated the binding mode of similar compounds to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and involve multiple steps . The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidine ring were validated in synthesized derivatives at 2.85–3.25 δ ppm .Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

A significant application of this compound is in the field of antimicrobial and antimycobacterial activity. Research has shown that derivatives of this compound exhibit considerable antimycobacterial properties. For instance, Sidhaye et al. (2011) synthesized compounds including 3-(5-substituted-1,3,4 oxadiazole) pyridine, demonstrating antimycobacterial activity. Similarly, Pandya et al. (2019) investigated a library of compounds with oxadiazole structures for their in vitro antibacterial and antifungal activities, revealing promising antimycobacterial properties against various strains (Sidhaye et al., 2011; Pandya et al., 2019).

Synthesis of Bioactive Heterocyclic Compounds

This compound has also been used in the synthesis of various bioactive heterocyclic compounds. For example, Katariya et al. (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines with potential anticancer and antimicrobial properties. These compounds were evaluated for their anticancer activity and showed considerable potency (Katariya et al., 2021).

Antioxidant and Anticancer Properties

Research has also indicated the antioxidant and anticancer properties of compounds derived from this chemical. For instance, Abou-Elmagd et al. (2016) synthesized pyrazolyl-substituted 2(3H)-furanone derivatives, showing significant anticancer activity against various carcinoma cell lines. This study highlights the potential of these compounds in cancer treatment (Abou-Elmagd et al., 2016).

Development of Novel Model Compounds

This compound has been used in the development of novel model compounds for biochemical reactions. Jana et al. (2019) reported the synthesis of napthyl/pyridine-pyrazole-derived complexes that exhibited phenoxazinone synthase activity, suggesting their use in the development of model compounds for biochemical reactions and as antimicrobial agents (Jana et al., 2019).

Future Directions

The pharmacokinetic properties of similar compounds suggest that the 1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . This indicates a promising future direction for the development of new drugs based on this compound.

properties

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c17-11(9-5-12-2-3-13-9)16-4-1-8(6-16)10-14-7-18-15-10/h2-3,5,7-8H,1,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOLLZXDMXYBHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2375864.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)

![8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2375876.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)

![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)